Steric Bulk and Molecular Weight
The compound possesses a significantly higher molecular weight and steric bulk compared to the unsubstituted cyclopropanemethylamine. This is directly attributable to the four methyl substituents on the cyclopropane ring, which create a highly congested molecular environment [1]. This increased bulk is a primary driver of its distinct reactivity and selectivity in synthetic applications.
| Evidence Dimension | Molecular Weight and Steric Bulk |
|---|---|
| Target Compound Data | 163.69 g/mol; Four methyl substituents creating high steric hindrance. |
| Comparator Or Baseline | Cyclopropanemethylamine (CAS 2516-47-4); 71.12 g/mol; Unsubstituted. |
| Quantified Difference | >2.3x increase in molecular weight; Presence of 4 methyl groups vs. 0. |
| Conditions | Standard computed molecular weights. |
Why This Matters
This quantifiable difference in size and shape is critical for structure-activity relationships (SAR) where steric occlusion or shape complementarity to a target is required, making it a non-fungible building block.
- [1] PubChem. 1-(2,2,3,3-Tetramethylcyclopropyl)methanamine--hydrogen chloride (1/1). CID 17998895. Retrieved April 2026. View Source
